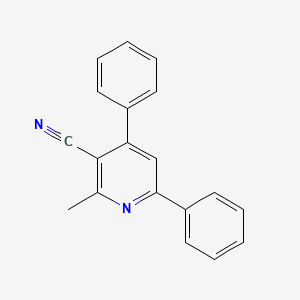

2-Methyl-4,6-diphenylnicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-4,6-diphenylnicotinonitrile, also known as MDPN, is a chemical compound that belongs to the class of nitriles. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. MDPN has gained attention in recent years due to its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

Oxidation-Based Synthesis : Zolfigol et al. (2017) explored the synthesis of 2-amino-4,6-diphenylnicotinonitrile using HBF4 as an efficient oxidizing promoter catalyst, highlighting a method involving anomeric-based oxidation (ABO). This process was found to be efficient in terms of both yield and selectivity under mild, solvent-free conditions (Zolfigol et al., 2017).

Aqueous Media Preparation : A study by Mansoor et al. (2014) detailed an aqueous synthesis approach for 2-amino-4,6-diphenylnicotinonitriles, using cellulose sulfuric acid as a catalyst. This method offered several advantages including shorter reaction times and simple work-up procedures (Mansoor et al., 2014).

Ultrasound-promoted Synthesis : Safari et al. (2012) demonstrated an ultrasound-promoted method for synthesizing 2-amino-4,6-diphenylnicotinonitriles in water, offering an environmentally friendly approach with excellent yields and functional group tolerance (Safari et al., 2012).

Green Synthesis with Magnetic Nanoparticles : Kheilkordi et al. (2018) utilized SrFe12O19 magnetic nanoparticles for the green synthesis of 2-amino-4,6-diphenylnicotinonitriles. This method was notable for its short reaction times and high yields, as well as the recyclability of the catalyst (Kheilkordi et al., 2018).

Potential Applications

Antimalarial Activity : Saini et al. (2016) synthesized novel quinoline-pyrazolopyridine derivatives involving 2-methyl-4,6-diphenylnicotinonitrile, demonstrating significant antimalarial activity in both in vitro and in vivo studies (Saini et al., 2016).

Application in Alzheimer's Disease Diagnosis : Shoghi-Jadid et al. (2002) utilized a derivative of 2-methyl-4,6-diphenylnicotinonitrile in positron emission tomography for detecting neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

Chemical and Pharmacological Properties : Popov et al. (2010) studied nitriles containing diphenyl oxide fragment, including 2-methyl-4,6-diphenylnicotinonitrile, for their potential as biologically active substances and ingredients in polyfunctional rubber mixtures (Popov et al., 2010).

Eigenschaften

IUPAC Name |

2-methyl-4,6-diphenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-14-18(13-20)17(15-8-4-2-5-9-15)12-19(21-14)16-10-6-3-7-11-16/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIMBGTWIHWDII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Propan-2-yl-5-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2595499.png)

![2-amino-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide](/img/structure/B2595500.png)

![3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride](/img/no-structure.png)

![1-[4-[2-[2-(1-Methylpyrazol-4-yl)-2-oxoethyl]pyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2595510.png)

![3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B2595518.png)

![benzofuran-2-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2595520.png)